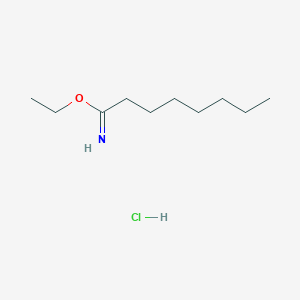

Ethyloctanimidatehydrochloride

Description

Ethyloctanimidate hydrochloride (CAS: 2208-07-3), also known as ethyl ethanimidate hydrochloride or ethyl acetimidate hydrochloride, is an organic compound classified as an imidate hydrochloride. Its IUPAC name is ethyl ethanimidate hydrochloride, with the molecular formula C₃H₈ClNO and a molecular weight of 109.55 g/mol . The compound is structurally characterized by an ethyl ester group attached to an imidate functional group, protonated as a hydrochloride salt.

Properties

CAS No. |

18542-64-8 |

|---|---|

Molecular Formula |

C10H22ClNO |

Molecular Weight |

207.74 g/mol |

IUPAC Name |

ethyl octanimidate;hydrochloride |

InChI |

InChI=1S/C10H21NO.ClH/c1-3-5-6-7-8-9-10(11)12-4-2;/h11H,3-9H2,1-2H3;1H |

InChI Key |

WWTZSKIORCAZHR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=N)OCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyloctanimidatehydrochloride typically involves the reaction of ethyl chloroacetate with ammonia under controlled conditions. The process begins with the addition of ethyl chloroacetate to a chilled aqueous ammonia solution, followed by vigorous stirring and subsequent filtration to obtain the desired product . The reaction is carried out at low temperatures (0-5°C) to ensure high yields and minimize side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethyl chloroacetate and ammonia, with careful control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for mixing, cooling, and filtration enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyloctanimidatehydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyloctanimidatehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyloctanimidatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Key Properties:

- Synonyms: Ethyl acetimidate HCl, Ethyl iminoacetate hydrochloride, Acetimidic acid ethyl ester hydrochloride .

- Chemical Structure : CH₃C(=NH)OCH₂CH₃·HCl.

- Applications : Primarily used as a reactive intermediate in pharmaceutical synthesis, particularly for introducing amidine or imidate functionalities into target molecules .

This section compares ethyloctanimidate hydrochloride with structurally and functionally related compounds, focusing on molecular properties, reactivity, and applications.

Structural Analogs: Imidate Hydrochlorides

a. Ethyl 2-Chloroacetimidate Hydrochloride (CAS: 36743-66-5)

- Molecular Formula: C₄H₇Cl₂NO.

- Molecular Weight : 156.01 g/mol.

- Key Differences : Incorporates a chlorine substituent at the α-carbon, enhancing electrophilicity and reactivity in nucleophilic substitution reactions .

- Applications : Used in peptide synthesis and as a crosslinking agent .

b. 2-Ethoxyethanimidamide Hydrochloride (CAS: 1263377-63-4)

- Molecular Formula : C₄H₁₁ClN₂O.

- Molecular Weight : 138.60 g/mol.

- Key Differences : Contains an ethoxy group instead of an ethyl ester, altering solubility and hydrogen-bonding capacity .

- Applications : Intermediate in agrochemical and drug development .

Functional Analogs: Amidine and Amine Hydrochlorides

a. Acetamidine Hydrochloride (CAS: 124-42-5)

- Molecular Formula : C₂H₇ClN₂.

- Molecular Weight : 94.54 g/mol.

- Applications : Substrate for enzyme inhibition studies and synthesis of antiviral agents .

b. Methylethylamine Hydrochloride (CAS: 624-60-2)

- Molecular Formula : C₃H₁₀ClN.

- Molecular Weight : 95.57 g/mol.

- Key Differences : An amine hydrochloride lacking the imidate group, resulting in distinct reactivity (e.g., protonation at nitrogen instead of oxygen) .

- Applications : Precursor for surfactants and corrosion inhibitors .

Comparative Data Table

Research Findings and Reactivity Insights

- Reactivity : Ethyloctanimidate hydrochloride exhibits higher electrophilicity compared to acetamidine hydrochloride due to the electron-withdrawing ester group, facilitating reactions with nucleophiles like amines or thiols .

- Solubility : The presence of the ethyl ester in ethyloctanimidate reduces water solubility compared to simpler amidines like acetamidine hydrochloride .

- Safety: Imidate hydrochlorides generally require stringent handling (e.g., respiratory protection and gloves) due to irritant properties, as noted in safety data sheets for related compounds .

Biological Activity

Overview of Ethyloctanimidate Hydrochloride

Ethyloctanimidate hydrochloride is a chemical compound that may belong to a class of amides or esters. Compounds in this category often exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. Understanding the biological activity of such compounds typically involves examining their interactions with biological systems, mechanisms of action, and potential applications in pharmacology.

-

Antimicrobial Activity :

- Many ethyl esters and amides have been studied for their antimicrobial properties. They may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

-

Anti-inflammatory Effects :

- Compounds similar to Ethyloctanimidate hydrochloride may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

-

Neuroprotective Properties :

- Some studies suggest that derivatives of amides can exhibit neuroprotective effects by preventing neuronal apoptosis and reducing oxidative stress.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Ethyl Octanoate | Antimicrobial | Disruption of cell membrane integrity | |

| Octanamide | Anti-inflammatory | Inhibition of COX enzymes | |

| Ethyl Laurate | Neuroprotective | Reduction of oxidative stress | |

| Ethyl Hexanoate | Antifungal | Inhibition of ergosterol synthesis |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various ethyl esters against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives, similar to Ethyloctanimidate hydrochloride, showed significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. -

Anti-inflammatory Research :

Research focusing on octanamide derivatives revealed their potential to reduce inflammation in animal models of arthritis. The study demonstrated a decrease in joint swelling and pain sensitivity, suggesting a promising avenue for therapeutic development. -

Neuroprotection in Models :

In vitro studies using neuronal cell lines treated with ethyl derivatives indicated a protective effect against neurotoxic agents. The compounds were shown to enhance cell viability and reduce markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.